Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N-diisopropylethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the Boc protecting groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives with different functional groups .
Scientific Research Applications
Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-[bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate is unique due to its specific structural features and the presence of Boc protecting groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H23N3O6 |
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Molecular Weight |
353.37 g/mol |
IUPAC Name |
methyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H23N3O6/c1-15(2,3)24-13(21)19(14(22)25-16(4,5)6)11-8-10(12(20)23-7)17-9-18-11/h8-9H,1-7H3 |
InChI Key |
MSNAWBSLWWOFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC(=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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